3-[(2-Formyl-6-methoxyphenoxy)methyl]benzoic acid
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Overview
Description
3-[(2-Formyl-6-methoxyphenoxy)methyl]benzoic acid is an organic compound that features a benzoic acid moiety linked to a formyl and methoxy-substituted phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Formyl-6-methoxyphenoxy)methyl]benzoic acid typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of the phenoxy intermediate. This can be achieved by reacting 2-formyl-6-methoxyphenol with an appropriate alkylating agent under basic conditions to form the phenoxy ether.
Coupling with Benzoic Acid Derivative: The phenoxy intermediate is then coupled with a benzoic acid derivative through a nucleophilic substitution reaction. This step often requires the use of a strong base and a suitable solvent to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and automated systems are often employed to enhance efficiency and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Formyl-6-methoxyphenoxy)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-[(2-Carboxy-6-methoxyphenoxy)methyl]benzoic acid.
Reduction: 3-[(2-Hydroxymethyl-6-methoxyphenoxy)methyl]benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-Formyl-6-methoxyphenoxy)methyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2-Formyl-6-methoxyphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The methoxy group may also influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Formylphenoxy)methyl]benzoic acid
- 3-[(2-Methoxyphenoxy)methyl]benzoic acid
- 3-[(2-Hydroxyphenoxy)methyl]benzoic acid
Uniqueness
3-[(2-Formyl-6-methoxyphenoxy)methyl]benzoic acid is unique due to the presence of both formyl and methoxy groups on the phenoxy moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
3-[(2-formyl-6-methoxyphenoxy)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-20-14-7-3-6-13(9-17)15(14)21-10-11-4-2-5-12(8-11)16(18)19/h2-9H,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHACOCPANILUSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC(=CC=C2)C(=O)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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